![molecular formula C9H9ClO B8760112 2-[(4-chlorophenyl)methyl]oxirane CAS No. 36519-91-2](/img/structure/B8760112.png)
2-[(4-chlorophenyl)methyl]oxirane
Descripción general
Descripción
2-[(4-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-[(4-Chlorophenyl)methyl]oxirane can be synthesized through the epoxidation of 4-chlorostyrene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods: On an industrial scale, the compound can be produced using similar epoxidation methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and catalysts can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Nucleophilic Substitution: β-substituted alcohols.
Reduction: Corresponding diols.
Oxidation: Diols or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)methyl]oxirane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to modifications of their structure and function. It can inhibit bacterial enzymes such as hydroxylases and oxidases, affecting bacterial metabolism .
Comparación Con Compuestos Similares
2-(4-Bromophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom instead of chlorine.
2-(4-Methylphenyl)oxirane: Has a methyl group instead of chlorine.
Uniqueness: 2-[(4-Chlorophenyl)methyl]oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
36519-91-2 |
|---|---|
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
Clave InChI |
ZPEVFFRSZBVWGB-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
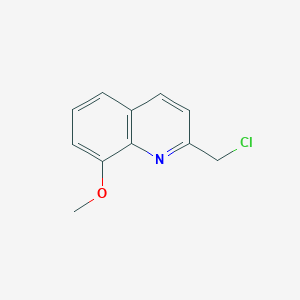




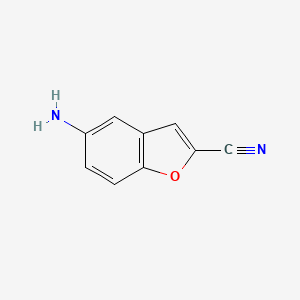

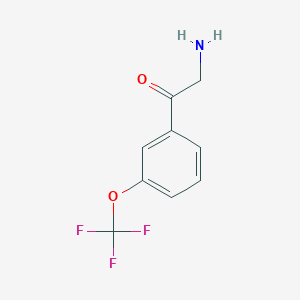
![3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8760082.png)
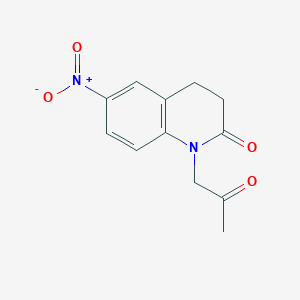
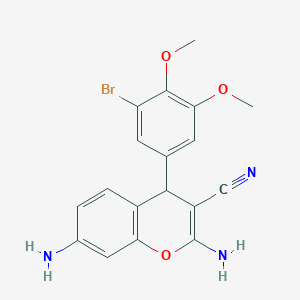


![3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde](/img/structure/B8760133.png)
